molecular formula C24H20N4O2S3 B413915 3'-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione

3'-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione

Cat. No.: B413915
M. Wt: 492.6g/mol
InChI Key: SOJUMMQWTDHPJW-BMUZNATDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione is a complex organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidine ring, and various functional groups such as amino, phenyl, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiourea derivative with a haloketone or haloaldehyde under basic conditions.

    Coupling Reactions: The quinoline and thiazolidine intermediates are then coupled through a series of condensation reactions, often involving the use of catalysts such as Lewis acids or bases to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3’-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3’-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting their function and stability.

    Cell Signaling Pathways: The compound may modulate cell signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Quinoline Derivatives: Compounds with a quinoline moiety are widely studied for their antimicrobial and anticancer activities.

    Thioxo Compounds: These compounds contain a thioxo group and are investigated for their potential therapeutic applications.

Uniqueness

3’-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C24H20N4O2S3

Molecular Weight

492.6g/mol

IUPAC Name

(2Z,5E)-2-(3-amino-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-(1-ethyl-6-methylquinolin-2-ylidene)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N4O2S3/c1-3-26-17-11-9-14(2)13-15(17)10-12-18(26)19-21(29)27(16-7-5-4-6-8-16)23(32-19)20-22(30)28(25)24(31)33-20/h4-13H,3,25H2,1-2H3/b19-18+,23-20-

InChI Key

SOJUMMQWTDHPJW-BMUZNATDSA-N

SMILES

CCN1C2=C(C=CC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)N)S3)C5=CC=CC=C5)C=C(C=C2)C

Isomeric SMILES

CCN\1C2=C(C=C/C1=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)N)/S3)C5=CC=CC=C5)C=C(C=C2)C

Canonical SMILES

CCN1C2=C(C=CC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)N)S3)C5=CC=CC=C5)C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.